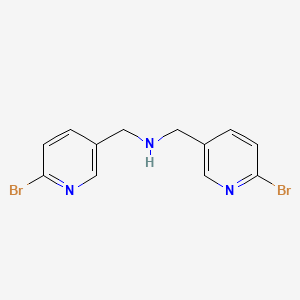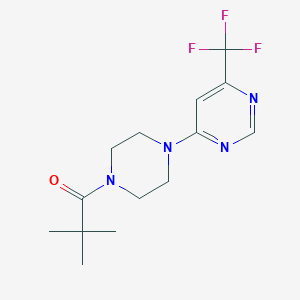
2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . Piperazine is a common moiety in many pharmaceuticals and illicit drugs . The trifluoromethyl group is a common substituent in organic chemistry with the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidines, for example, can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Antiproliferative Activity
Research on derivatives similar to the queried compound has shown promising antiproliferative effects against various human cancer cell lines. A study synthesized a series of derivatives and evaluated their antiproliferative effect using the MTT assay method against four human cancer cell lines, finding some compounds exhibited good activity, suggesting potential as anticancer agents (L. Mallesha et al., 2012).
Antimicrobial Activity
Novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings, incorporating pyrimidin-2-yl)piperazin, demonstrated significant antimicrobial activity against a variety of microorganism strains. This indicates the potential use of related compounds in developing new antimicrobial agents (L. Yurttaş et al., 2016).
Anti-Inflammatory and Analgesic Activity
Compounds synthesized from structural analogs of the queried molecule have been shown to possess anti-inflammatory and analgesic properties. For instance, a study involving novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
Chelating Properties for Metal Coordination
Derivatives with pyrimidin-2-yl structural features have been designed to chelate metals such as Ag(I), aiming to create structures that are stabilized by both coordinative interactions and hydrogen bonds. This approach is utilized in the design of metallotectons for engineering hydrogen-bonded crystals, highlighting the compound's potential in materials science and coordination chemistry (A. Duong et al., 2011).
Antimalarial Agents
Aryl piperazine and pyrrolidine derivatives, incorporating structural motifs similar to the queried compound, have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The study found that specific structural features, such as a hydroxyl group, a propane chain, and a fluor, were crucial for the antiplasmodial activity, indicating the compound's potential in developing new antimalarial treatments (A. Mendoza et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c1-13(2,3)12(22)21-6-4-20(5-7-21)11-8-10(14(15,16)17)18-9-19-11/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYQKZZAOWFDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

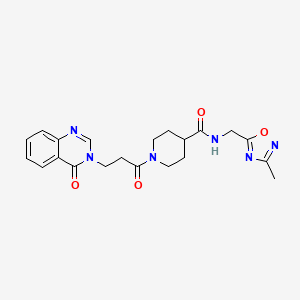
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2429532.png)
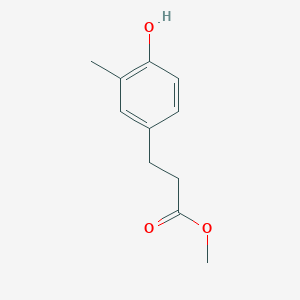
![(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2429536.png)
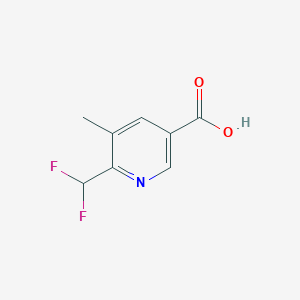
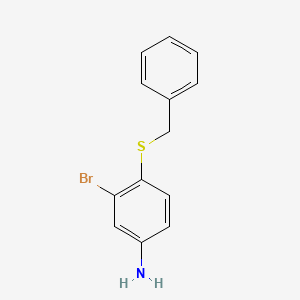
![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)
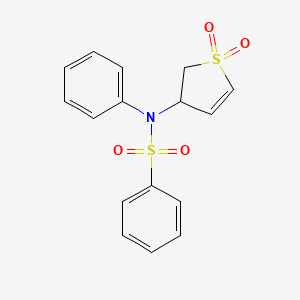
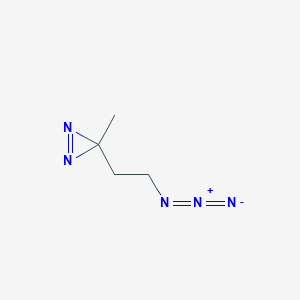
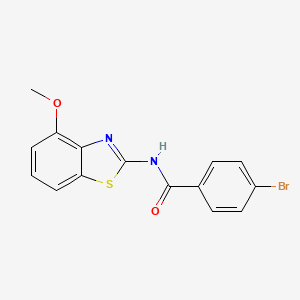
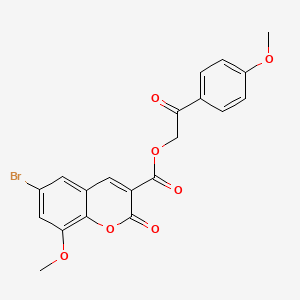
![1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2429549.png)
![1-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2429551.png)
